molecular formula C25H28N6O4 B11430107 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11430107
M. Wt: 476.5 g/mol
InChI Key: ITMCUQLBMWTOJI-UHFFFAOYSA-N
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Description

8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a purine core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the furan, piperazine, and purine moieties, makes it a versatile molecule for chemical modifications and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds, such as the furan-2-carbonyl chloride and the piperazine derivative. These intermediates are then subjected to nucleophilic substitution reactions to form the desired product. Reaction conditions may include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the furan ring yields furan-2,3-dione derivatives, while reduction of the carbonyl groups results in the corresponding alcohols.

Scientific Research Applications

8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its multi-functional structure, which allows for diverse chemical modifications and applications. Its combination of furan, piperazine, and purine moieties provides a versatile platform for developing new compounds with tailored properties.

Properties

Molecular Formula

C25H28N6O4

Molecular Weight

476.5 g/mol

IUPAC Name

8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C25H28N6O4/c1-17-6-8-18(9-7-17)15-31-20(26-22-21(31)24(33)28(3)25(34)27(22)2)16-29-10-12-30(13-11-29)23(32)19-5-4-14-35-19/h4-9,14H,10-13,15-16H2,1-3H3

InChI Key

ITMCUQLBMWTOJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C(=O)C5=CC=CO5

Origin of Product

United States

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